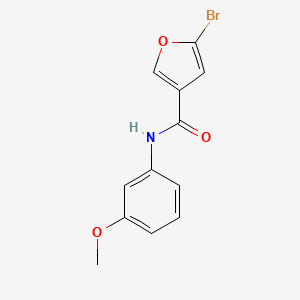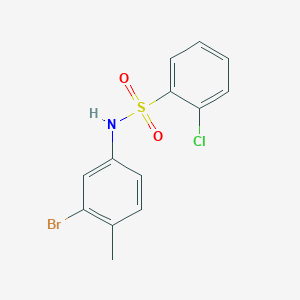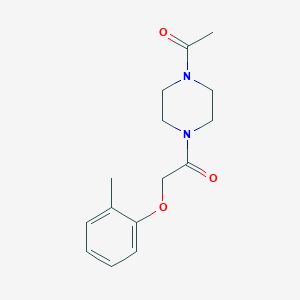![molecular formula C18H16ClN3O3 B7471631 N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as CE-5 and has been the subject of numerous scientific studies due to its ability to interact with certain biological processes. In We will also discuss future directions for research on this compound.
作用机制
The mechanism of action of CE-5 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CE-5 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and immune responses. Additionally, CE-5 has been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
CE-5 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their proliferation and migration. Additionally, CE-5 has been shown to have anti-inflammatory effects, with potential applications in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases. Furthermore, CE-5 has been shown to modulate the immune response, with potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
CE-5 has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to working with CE-5. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on CE-5. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify potential synergistic effects with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, there is potential for CE-5 to be used in the treatment of neurodegenerative and autoimmune diseases, and further studies are needed to explore these potential applications.
合成方法
The synthesis of N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2,4-dioxoquinazoline in the presence of triethylamine. This reaction results in the formation of CE-5 as a white solid with a melting point of 210-212°C.
科学研究应用
CE-5 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have antitumor activity in vitro and in vivo, as well as the ability to inhibit the growth of certain cancer cell lines. Additionally, CE-5 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Furthermore, CE-5 has been studied for its immunomodulatory effects, with potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(12-6-2-4-8-14(12)19)20-16(23)10-22-15-9-5-3-7-13(15)17(24)21-18(22)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24,25)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPAEYMCBAAJM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


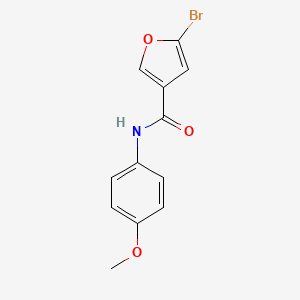

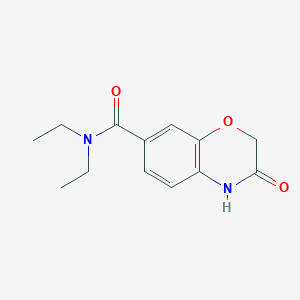
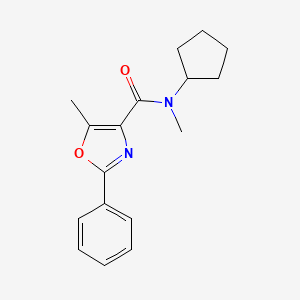

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

